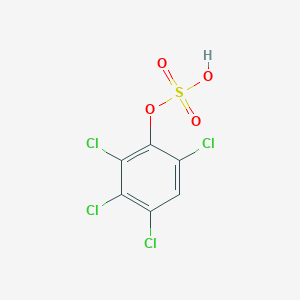

2,3,4,6-Tetrachlorophenol sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,6-Tetrachlorophenol sulfate is a chlorinated derivative of phenol. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, ether, chloroform, carbon tetrachloride, and ethanol, but it is poorly soluble in water . This compound is primarily used as a fungicide and in organic synthesis .

Preparation Methods

2,3,4,6-Tetrachlorophenol sulfate can be synthesized through the chlorination of phenol. The process involves the electrophilic halogenation of phenol with chlorine gas . The reaction conditions typically include the presence of a catalyst such as aluminum chloride or iron trichloride to facilitate the chlorination process . Industrial production methods often involve the use of large-scale chlorination reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Reactivity Profile

TCP acts as a weak organic acid and exhibits reactivity with strong reducing agents. Key interactions include:

-

Reducing agents : Reacts with hydrides, nitrides, alkali metals (e.g., Na, K), and sulfides, producing flammable hydrogen gas (H2) and risking ignition due to heat generation .

-

Bases : Generates heat upon reaction, potentially initiating polymerization .

Soil Fate

-

Mobility : Immobile in soil due to a high Koc value (~6,300), indicating strong adsorption to soil particles .

-

Persistence : Persists >72 days in soil inoculum tests but shows significant disappearance within 4 weeks in other studies .

Aquatic Fate

-

Adsorption : Adsorbs to sediment and suspended solids in water (Koc range: 6,040–7,690) .

-

Volatilization : Slow volatilization from water surfaces, with a river half-life of ~43 days and lake half-life of ~320 days .

-

Microbial Degradation :

Atmospheric Degradation

-

Hydroxyl radical reaction : Half-life of ~58 days in air due to reaction with photochemically generated hydroxyl radicals (k=2.8×10−13cm3/molecule-sec) .

Photodegradation

TCP undergoes UV-induced degradation in water:

Dioxin Formation

TCP can form polychlorinated dibenzo-p-dioxins during pyrolysis or combustion, including hexachlorodioxins (e.g., 1,2,3,7,8,9-hexa-CDD) . This occurs via Smiles rearrangement of intermediates like predioxins .

Scientific Research Applications

Environmental Monitoring and Analytical Applications

Analytical Reference Standard:

2,3,4,6-Tetrachlorophenol is utilized as an analytical standard in environmental studies. It serves as a reference in the determination of chlorophenols in various matrices such as landfill leachates and aqueous samples through techniques like High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) .

Case Study: Detection in Human Urine

A study reported the determination of 2,3,4,6-tetrachlorophenol and other chlorinated phenols in human urine using high-resolution gas chromatography. This method demonstrated the compound's utility in biomonitoring exposure among populations potentially affected by contaminated environments .

Toxicological Research

Health Hazard Assessments:

Research has indicated that exposure to 2,3,4,6-tetrachlorophenol can lead to significant health risks including skin irritation, respiratory issues, and potential liver damage. The compound has been associated with chronic health effects such as anemia and possible carcinogenicity based on animal studies .

Toxicological Profile:

The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled a toxicological profile that summarizes the adverse health effects linked to chlorophenols including 2,3,4,6-tetrachlorophenol. This profile highlights the importance of monitoring exposure levels to mitigate health risks .

Biodegradation Studies

Microbial Dechlorination:

Research has explored the biodegradation of 2,3,4,6-tetrachlorophenol by specific bacteria strains such as Pseudomonas cepacia. These studies demonstrate the potential for bioremediation strategies to reduce chlorinated phenols in contaminated sites .

Table: Microbial Dechlorination Efficiency

| Microbial Strain | Chlorinated Phenols Dechlorinated | Efficiency (%) |

|---|---|---|

| Pseudomonas cepacia | 2,3,4,6-Tetrachlorophenol | 95 |

| Pseudomonas putida | 2,4-Dichlorophenol | 90 |

| Bacillus subtilis | Pentachlorophenol | 85 |

Agricultural Applications

Historical Use as a Pesticide:

Although no longer produced in the U.S., 2,3,4,6-tetrachlorophenol was historically used as a pesticide. Its effectiveness against various pests made it a popular choice; however, due to its toxicity and environmental persistence, its use has been discontinued .

Regulatory Status and Safety Considerations

Due to its hazardous nature and potential health risks associated with exposure to 2,3,4,6-tetrachlorophenol sulfate and similar compounds, regulatory bodies have established guidelines for handling and exposure limits. The Occupational Safety and Health Administration (OSHA) emphasizes the need for protective measures when working with this compound to prevent adverse health effects .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrachlorophenol sulfate involves its interaction with cellular components, leading to the disruption of cellular processes. It targets enzymes and proteins involved in metabolic pathways, leading to the inhibition of microbial growth and activity . The compound’s chlorinated structure allows it to interact with and disrupt the function of various biomolecules.

Comparison with Similar Compounds

2,3,4,6-Tetrachlorophenol sulfate is similar to other chlorinated phenols such as:

- 2,3,4,5-Tetrachlorophenol

- 2,3,5,6-Tetrachlorophenol

- Pentachlorophenol

Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity . This uniqueness makes it particularly useful in certain industrial and research applications.

Biological Activity

2,3,4,6-Tetrachlorophenol (TCP) is a chlorinated phenolic compound that has garnered attention due to its widespread environmental presence and potential biological effects. The sulfate derivative of TCP, 2,3,4,6-tetrachlorophenol sulfate, is particularly relevant in toxicological studies as it represents a significant metabolic product in humans and animals. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential health impacts.

2,3,4,6-Tetrachlorophenol has the molecular formula C6H2Cl4O and is characterized by four chlorine atoms located at the 2nd, 3rd, 4th, and 6th positions on the phenolic ring. It is primarily used as a biocide and preservative but has raised environmental concerns due to its persistence and toxicity.

Metabolism and Sulfation

The metabolism of TCP involves sulfation processes mediated by sulfotransferases. Research indicates that TCP can be sulfated by human hydroxysteroid sulfotransferase (hSULT2A1), which plays a crucial role in the detoxification of various xenobiotics. Studies have shown that TCP is a substrate for hSULT2A1 with significant rates of sulfation observed:

| Compound | Sulfation Rate (nmol/min/mg) |

|---|---|

| 2,3,4,6-Tetrachlorophenol | 21.6 ± 0.2 |

| Pentachlorophenol | 48.0 ± 0.9 |

| Trichlorophenols | Variable |

The sulfation of TCP enhances its solubility and facilitates excretion from the body .

Acute Exposure

Acute exposure to 2,3,4,6-TCP can lead to severe health effects including:

- Skin and Eye Irritation : Contact can cause burns and severe irritation.

- Respiratory Issues : Inhalation may irritate the respiratory tract leading to symptoms such as coughing and shortness of breath.

- Pulmonary Edema : High concentrations can result in fluid accumulation in the lungs .

Chronic Exposure

Long-term exposure to TCP has been associated with several chronic health effects:

- Hematological Effects : High exposure levels may cause anemia due to blood cell damage.

- Liver Damage : Chronic exposure poses risks for liver toxicity.

- Carcinogenic Potential : Limited evidence suggests that TCP may be carcinogenic in animal models .

Case Studies

A notable study examined workers exposed to chlorinated phenols in sawmills. The findings indicated that sulfation was a primary pathway for detoxification of low concentrations of TCP and other chlorinated phenols in humans. This study highlighted the importance of metabolic pathways in mitigating the toxic effects of these compounds .

Another case study focused on environmental contamination from industrial sources. The assessment revealed significant levels of TCP in contaminated soil and groundwater, raising concerns about ecological risks and human health implications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,3,4,6-tetrachlorophenol in environmental samples?

Methodological Answer:

- Extraction : Microwave-assisted extraction (MAE) optimizes recovery from complex matrices like oak barrels or soil. Key parameters include extraction time (10–15 min) and temperature (80–100°C) .

- Detection : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for chlorophenols. For aqueous samples, EPA TCLP methods (e.g., SW-846) are applied for soil/solid waste analysis, with detection limits as low as 0.005 mg/kg in biological tissues .

- Standards : Use cold-stored (0–6°C) analytical standards (purity >98%) to ensure stability. Calibrate instruments using certified reference materials .

Q. What are the primary toxicological targets of 2,3,4,6-tetrachlorophenol in mammalian models?

Methodological Answer:

- Oral Exposure : The liver and kidneys are the most sensitive targets. In rats, the lowest observed adverse effect level (LOAEL) for hepatotoxicity is 10 mg/kg body weight/day, based on histopathological changes and enzyme activity suppression .

- Experimental Design : Use Sprague-Dawley rats with controlled dosing (oral gavage) over 28–90 days. Monitor serum biomarkers (e.g., ALT, AST) and kidney function (creatinine clearance) .

Q. How should researchers handle and store 2,3,4,6-tetrachlorophenol standards to ensure integrity?

Methodological Answer:

- Storage : Store standards at 0–6°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

- Handling : Use gloves and fume hoods to minimize dermal/airborne exposure. Confirm purity via HPLC-UV before use, as commercial standards may degrade over time .

Advanced Research Questions

Q. How can microbial degradation pathways be optimized for 2,3,4,6-tetrachlorophenol in contaminated environments?

Methodological Answer:

- Biostimulation : Use Pseudomonas cepacia AC1100, which dechlorinates 2,3,4,6-tetrachlorophenol under aerobic conditions. Optimize carbon/nitrogen ratios in growth media to enhance enzyme activity (e.g., oxygenase) .

- Experimental Setup : Conduct air-lift percolator experiments with aquifer-derived microbial consortia. Monitor degradation intermediates (e.g., trichlorophenols) via LC-MS/MS .

Q. How do regulatory guidance values for 2,3,4,6-tetrachlorophenol vary globally, and what factors drive this variability?

Methodological Answer:

- Data Analysis : Compare jurisdiction-specific values (e.g., Ontario’s MAC of 0.1 mg/L in drinking water vs. aesthetic thresholds of 0.001 mg/L) . Variability arises from differing risk assessment frameworks (e.g., uncertainty factors of 100–1000 for interspecies extrapolation) and data gaps in carcinogenicity studies .

- Statistical Tools : Apply lognormal distribution models to analyze guidance value variability across 6–8 orders of magnitude .

Q. What experimental designs are recommended for assessing bioaccumulation of 2,3,4,6-tetrachlorophenol in aquatic ecosystems?

Methodological Answer:

- Exposure Studies : Use freshwater fish (e.g., zebrafish) in flow-through systems with controlled concentrations (0.01–1.0 mg/L). Measure bioconcentration factors (BCFs) in liver and adipose tissue over 30 days .

- Analytical Endpoints : Quantify parent compounds and metabolites (e.g., glucuronides) via GC-ECD or LC-HRMS. Compare results with IARC’s Group 2B carcinogenicity classification, noting data limitations for this specific isomer .

Q. Contradictions and Data Gaps

- Carcinogenicity : While IARC classifies polychlorophenols as “possibly carcinogenic” (Group 2B), specific data on 2,3,4,6-tetrachlorophenol remain inconclusive .

- Environmental Detection : Rare detection in sediment samples (e.g., Passaic River Study) suggests low persistence under certain conditions, conflicting with bioaccumulation warnings .

Properties

CAS No. |

35473-26-8 |

|---|---|

Molecular Formula |

C6H2Cl4O4S |

Molecular Weight |

312.0 g/mol |

IUPAC Name |

(2,3,4,6-tetrachlorophenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H2Cl4O4S/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h1H,(H,11,12,13) |

InChI Key |

KOYKJEGNRYHAMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)OS(=O)(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.